molecular formula C9H8N2O2 B2527123 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile CAS No. 1603176-45-9

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B2527123
CAS No.: 1603176-45-9
M. Wt: 176.175
InChI Key: LKYQMCHXPOGCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a chemical compound designed as a versatile building block for research and development, particularly in medicinal chemistry. Its structure incorporates a pyridine ring, a common feature in pharmaceuticals, linked via an ether bond to an oxetane moiety and substituted with a nitrile group . The oxetane ring is a four-membered cyclic ether that has gained significant attention in modern drug discovery due to its beneficial properties . This compact, polar motif can act as a bioisostere, replacing traditional functional groups like carbonyls or gem-dimethyl groups, to fine-tune the physicochemical properties of a drug candidate . Specifically, the incorporation of an oxetane ring can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity (LogD), which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile . The nitrile group serves as a versatile handle for further chemical transformations, allowing researchers to synthesize a diverse array of more complex molecules for biological screening . Compounds featuring pyridine-oxetane architectures are of high interest in the discovery of therapeutics for various human diseases, including cancer, viral infections, and autoimmune disorders . As such, 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile serves as a key synthetic intermediate for constructing targeted libraries in hit-finding and lead-optimization campaigns. Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYQMCHXPOGCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through the cyclization of an epoxide with an alcohol under acidic or basic conditions . The resulting oxetane can then be coupled with a pyridine derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is highlighted through comparisons with related pyridine carbonitrile derivatives. Key distinctions arise from substituent type, position, and molecular properties:

Table 1: Structural and Molecular Comparison

Compound Name (Positional Substituents) Molecular Formula Molecular Weight Key Features Reference
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile C10H9N2O2 189.20* Oxetane at 2-position; compact polar substituent enhances solubility. -
2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile C18H21N5O 323.4 Piperidine-linked pyrimidine at 2-position; increased steric bulk.
2-({1-[3-(2-Chlorophenyl)oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile C22H19ClN4O3 422.9 Chlorophenyl-oxazole-piperidine at 2-position; high molecular weight.
6-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile C19H16Cl2N2O3 407.25* Dichlorophenoxy-acetyl-piperidine at 6-position; halogenated substituents.
4-Amino-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile hydrochloride C11H15N3·HCl 225.72 Bicyclic piperidine-pyridine system; hydrochloride salt improves stability.
2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile C11H7N3O 197.19 Dihydropyridine scaffold; ketone group at 2-position.

*Calculated based on molecular formula.

Key Findings:

Substituent Effects: The oxetane group in 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile offers a balance between polarity and steric demand, contrasting with bulkier substituents like piperidine-linked pyrimidines (323.4 Da in ) or chlorophenyl-oxazole systems (422.9 Da in ). Smaller substituents may improve bioavailability and synthetic yield compared to complex analogs.

Positional Isomerism :

  • Substitution at the 2-position (as in the target compound) versus the 6-position (e.g., ) alters electronic distribution and binding interactions. Pyridine-3-carbonitriles (e.g., ) may exhibit different hydrogen-bonding capabilities compared to 4-carbonitriles.

Biological and Material Implications :

  • The oxetane moiety is associated with improved metabolic stability in drug design, as seen in related compounds like (3R,4S)-4-methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile .
  • Piperidine-linked carbonitriles (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier, whereas the target compound’s oxetane group may favor peripheral targeting.

Biological Activity

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which combine an oxetane ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carbonitrile group at the 4-position and an oxetane ring linked via a methoxy group at the 2-position. The oxetane ring is known for its strain and potential for ring-opening reactions, while the aromatic nature of the pyridine contributes to various interactions with biological molecules.

The biological activity of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Ring-opening Reactions : The oxetane ring can undergo ring-opening, leading to the formation of reactive intermediates that may interact with biological targets.
  • Hydrogen Bonding : The carbonitrile group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.
  • Aromatic Interactions : The pyridine moiety may engage in π-π stacking or hydrogen bonding with aromatic residues in proteins, enhancing its pharmacological properties.

Biological Activity

Research indicates that 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by modulating pathways involved in cell differentiation and apoptosis. Its structural features allow it to interact with cancer-related molecular targets effectively.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. While specific data on this compound's COX inhibition is limited, the structural similarities suggest potential efficacy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its ability to form stable interactions through hydrogen bonding and π-π stacking .

Case Studies and Research Findings

Several studies have explored compounds structurally related to 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile, providing insights into its potential biological activities:

StudyFocusFindings
Mechanism of ActionIdentified ring-opening reactions as significant for biological interactions.
Anticancer ScreeningFound that related pyridine derivatives exhibited differentiation-inducing effects in acute myeloid leukemia (AML) cells.
Anti-inflammatory ActivityReported COX inhibition by structurally similar compounds, suggesting potential for 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling oxetane derivatives with pyridine-carbonitrile scaffolds. For example, oxetan-3-ol can react with activated pyridine intermediates under Mitsunobu conditions or nucleophilic aromatic substitution. Key intermediates (e.g., halogenated pyridines) are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, while TLC and GC-MS monitor reaction progress and purity . Oxetane ring integrity is verified by IR spectroscopy (C-O-C stretching) and mass spectrometry .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies protons on the oxetane ring (δ 4.5–5.5 ppm) and pyridine moiety (δ 7.0–9.0 ppm). 13C^{13}C-NMR confirms nitrile (C≡N) at ~115 ppm and oxetane carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and fragments (e.g., loss of oxetane or nitrile groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area under the curve) .

Q. How is the chemical stability of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile assessed under different storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
  • Solubility Tests : Kinetic solubility in PBS, DMSO, or ethanol at 25°C and 37°C to identify optimal storage solvents .
  • Long-Term Storage : Samples stored at -20°C, 4°C, and room temperature are analyzed monthly via HPLC to detect degradation products (e.g., hydrolysis of nitrile to amide) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in multi-step syntheses of oxetane-containing pyridine carbonitriles?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 10–15% via controlled heating .
  • Catalytic Systems : Trifluoroacetic acid (TFA) or palladium catalysts enhance regioselectivity in coupling reactions .
  • Workflow Automation : In-line FTIR monitors intermediates in real-time, enabling rapid optimization of stoichiometry and solvent systems .

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?

  • Methodological Answer :

  • Purity Reassessment : Use HPLC-MS to detect trace impurities (e.g., de-cyanated byproducts) that may skew activity .
  • Assay Standardization : Validate enzyme inhibition assays (e.g., IC50_{50} determinations) with positive controls and replicate experiments to address variability .
  • Docking Studies : Re-evaluate molecular docking parameters (e.g., solvation effects, protein flexibility) to align with experimental binding affinities .

Q. What methodologies are used to evaluate the blood-brain barrier (BBB) permeability of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile in preclinical studies?

  • Methodological Answer :

  • In Vitro Models : MDCK-MDR1 cell monolayers measure permeability coefficients (Papp_{app}) and efflux ratios to predict BBB penetration .
  • In Vivo Studies : Radiolabeled compound (e.g., 14C^{14}C) administered to rodents, with brain-to-plasma ratios quantified via LC-MS/MS .
  • LogP/LogD Analysis : Octanol-water partition coefficients (LogP ~2.5) and polar surface area (<90 Å2^2) correlate with CNS penetration potential .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodological Answer :

  • Solvent Screening : Use shake-flask method with UV/Vis spectroscopy to measure saturation solubility in 10+ solvents (e.g., water, ethanol, DMSO) .
  • pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects; pKa determination via potentiometric titration .
  • Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes to enhance aqueous solubility for biological assays .

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